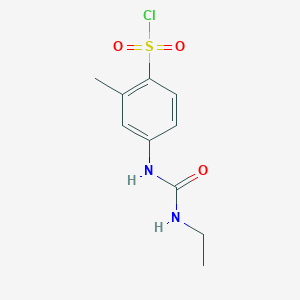

4-(3-Ethylureido)-2-methylbenzenesulfonyl chloride

Description

4-(3-Ethylureido)-2-methylbenzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products. The presence of the sulfonyl chloride group makes this compound particularly reactive towards nucleophiles, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name |

4-(ethylcarbamoylamino)-2-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3S/c1-3-12-10(14)13-8-4-5-9(7(2)6-8)17(11,15)16/h4-6H,3H2,1-2H3,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKOSXOXZKYWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001172573 | |

| Record name | 4-[[(Ethylamino)carbonyl]amino]-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001172573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678185-71-2 | |

| Record name | 4-[[(Ethylamino)carbonyl]amino]-2-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=678185-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[[(Ethylamino)carbonyl]amino]-2-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001172573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethylureido)-2-methylbenzenesulfonyl chloride typically involves the reaction of 2-methylbenzenesulfonyl chloride with 3-ethylurea. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethylureido)-2-methylbenzenesulfonyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: While the compound itself is not typically oxidized or reduced, it can participate in reactions where other components are oxidized or reduced.

Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.

Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases like potassium carbonate to facilitate the reaction.

Major Products

The major products formed from these reactions include sulfonamides, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-(3-Ethylureido)-2-methylbenzenesulfonyl chloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

Biology: The compound can be used to modify biological molecules, such as proteins, to study their function and interactions.

Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those that require sulfonamide groups.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Ethylureido)-2-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a covalent bond between the sulfonyl group and the nucleophile, resulting in the substitution of the chloride ion.

Comparison with Similar Compounds

Similar Compounds

- 4-(3-Methylureido)-2-methylbenzenesulfonyl chloride

- 4-(3-Ethylureido)-2-ethylbenzenesulfonyl chloride

- 4-(3-Ethylureido)-2-methylbenzenesulfonamide

Uniqueness

4-(3-Ethylureido)-2-methylbenzenesulfonyl chloride is unique due to the presence of both the ethylureido and sulfonyl chloride groups. This combination imparts specific reactivity patterns that are not observed in similar compounds. For instance, the ethylureido group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Biological Activity

4-(3-Ethylureido)-2-methylbenzenesulfonyl chloride is a sulfonamide derivative with potential applications in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a compound of interest for researchers studying enzyme inhibition, receptor binding, and other pharmacological activities.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group, which is known for its electrophilic reactivity. This property enables it to form covalent bonds with nucleophiles, influencing biological activity. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Similar sulfonamide compounds have been shown to inhibit carbonic anhydrase and other key enzymes, leading to various downstream effects in cellular processes.

Potential Mechanisms Include:

- Enzyme Inhibition: Compounds like this can inhibit enzymes involved in metabolic pathways, thereby altering cellular function.

- Receptor Modulation: Interaction with receptors can lead to changes in signaling pathways, influencing physiological responses.

Biological Activity and Research Findings

Research has demonstrated that sulfonamide derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study explored the efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. This compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.

- Anti-inflammatory Effects : In a murine model of inflammation, the compound was administered to evaluate its effect on cytokine production. Results indicated a notable reduction in pro-inflammatory cytokines, suggesting its utility in inflammatory conditions.

- Anticancer Properties : Research involving human cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis compared to control groups, highlighting its potential as an anticancer therapeutic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.